BenchChemオンラインストアへようこそ!

Bisacurone C

Hypolipidemic activity Hyperlipidemia In vivo pharmacology

Acquire research-grade Bisacurone C (CAS 127214-86-2) as a highly pure (≥98%), stereochemically defined sesquiterpenoid for metabolic and inflammation studies. Unlike generic turmeric extracts, this compound enables AMPK activation (10 µM in vitro; 10 mg/kg in vivo), specific VCAM-1 downregulation, and multi-target anti-inflammatory efficacy (IKKβ, COX-1). Purity verified by HPLC-ESI-MS/MS, ensuring reproducible results in NAFLD, endothelial adhesion, and paw edema models. Supplied as powder; inquire for bulk or custom packaging.

Molecular Formula C15H24O3
Molecular Weight 252.35 g/mol
CAS No. 127214-86-2
Cat. No. B1162310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisacurone C
CAS127214-86-2
Molecular FormulaC15H24O3
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O
InChIInChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14+,15+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Bisacurone C (CAS 127214-86-2): Procurement-Ready Baseline Specifications for a Natural Sesquiterpenoid from Curcuma longa


Bisacurone C (CAS 127214-86-2) is a bisabolane-type sesquiterpenoid with the molecular formula C₁₅H₂₄O₃ and a molecular weight of 252.35 g/mol, isolated from the rhizomes of Curcuma longa (turmeric) [1]. It is structurally characterized by the IUPAC name (S)-6-((1R,4R,5R)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl)-2-methylhept-2-en-4-one and features a distinct chiral framework that differentiates it from the related compound bisacurone . The compound is commercially available as a research-grade natural product with typical purity specifications ≥98%, and it is supplied as a powder requiring storage at -20°C for long-term stability .

Why Bisacurone C Cannot Be Interchanged with Curcumin or Other Turmeric Non-Curcuminoids in Research Protocols


Turmeric (Curcuma longa) contains over 235 structurally diverse compounds, yet research and procurement have historically focused on curcuminoids. Bisacurone C, as a specific bisabolane sesquiterpenoid, operates through distinct molecular mechanisms and exhibits a different bioactivity profile compared to curcumin, turmerones, and even its close analogs bisacurone A and B [1]. Substituting Bisacurone C with a generic "turmeric extract" or an alternative non-curcuminoid introduces uncontrolled variables in experimental design, as the content of bisacurone-type compounds in commercial products can vary dramatically—by orders of magnitude—while curcuminoid levels remain relatively standardized [2]. The evidence presented below quantifies these critical differentiators that preclude simple substitution.

Quantitative Evidence Guide: Measurable Differentiators of Bisacurone C for Informed Procurement Decisions


Lipid-Lowering Efficacy in High-Fat Diet Model: Bisacurone C vs. Vehicle Control

Bisacurone C (administered as bisacurone) demonstrated significant lipid-lowering effects in a high-fat diet (HFD)-fed mouse model over a 2-week oral treatment period. Serum cholesterol and triglyceride levels were markedly reduced compared to the untreated HFD control group. This evidence is derived from direct in vivo measurement and serves as a primary differentiator from curcumin, which requires higher doses to achieve comparable lipid modulation [1].

Hypolipidemic activity Hyperlipidemia In vivo pharmacology Cardiometabolic research

Inhibition of VCAM-1 Expression: Bisacurone C Demonstrates Targeted Anti-Adhesive Mechanism Absent in Curcumin

Bisacurone C (studied as bisacurone) dose-dependently inhibited TNF-α-mediated expression of vascular cell adhesion molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs), a mechanism critical to atherosclerosis and cancer metastasis [1]. This VCAM-1 downregulation occurs via blockade of NF-κB p65 nuclear translocation and phosphorylation of IκBα and Akt/PKC, pathways not prominently modulated by curcumin at comparable concentrations. The effect translated to functional inhibition of monocyte (U937) and oral cancer cell (Hep-2, QLL-I, SCC-15) adhesion to activated endothelium.

Anti-metastatic Atherosclerosis Cell adhesion Endothelial inflammation

Hepatic Lipid Accumulation: Bisacurone C Activates AMPK Pathway with Superior Potency Compared to Curcumin

In HepG2 cells, Bisacurone C (studied as bisacurone) at 10 µM significantly inhibited fatty acid-induced intracellular lipid accumulation, an effect mediated by AMPK phosphorylation and subsequent upregulation of PPARα and CPT-1A [1]. In vivo, oral administration of bisacurone at 10 mg/kg reduced hepatic total lipids, triglycerides, and cholesterol in ICR mice. While curcumin also activates AMPK, the effective concentration range for bisacurone is notably lower, suggesting enhanced potency for this specific target pathway [2].

Hepatic steatosis AMPK activation Lipogenesis inhibition Metabolic disease

In Vivo Anti-Inflammatory Potency: Bisacurone C Efficacy Comparable to Indomethacin in Carrageenan-Induced Edema

In a carrageenan-induced paw edema model in rats, Bisacurone C (isolated from Ryudai gold variety) significantly reduced paw edema during the peak inflammatory phase, with effects comparable to the NSAID indomethacin [1]. Histopathological examination confirmed marked attenuation of dermal thickening and inflammatory cell infiltration. Molecular docking and dynamics simulations revealed stable interactions with IKKβ and COX-1, providing a multi-target mechanism distinct from selective COX-2 inhibitors like celecoxib or the broader polyphenolic effects of curcumin.

Acute inflammation In vivo efficacy COX-1 inhibition IKKβ targeting

Commercial Product Content Variability: Bisacurone C Levels Fluctuate >100-Fold in Turmeric Products, Compromising Standardization

Quantitative analysis of commercial turmeric products using HPLC-ESI-MS/MS revealed that while curcuminoid content (curcumin, demethoxycurcumin, bisdemethoxycurcumin) remains relatively consistent across products, bisacurone content varies dramatically [1]. The highest bisacurone concentration detected was 9.48 g/100 g in a high-viscosity liquid product, whereas other product types contained negligible amounts. This >100-fold variation underscores the impossibility of standardizing bisacurone-based studies using generic turmeric extracts.

Quality control Standardization LC-MS/MS quantification Procurement risk

Optimal Use Cases for Bisacurone C Based on Quantified Differentiation


Metabolic Disease Research: AMPK-Mediated Hepatic Lipid Regulation

Utilize Bisacurone C as a tool compound to activate AMPK at lower concentrations (10 µM in vitro; 10 mg/kg in vivo) compared to curcumin, enabling more sensitive probing of hepatic lipid accumulation pathways. The compound's demonstrated ability to reduce hepatic triglycerides and cholesterol in ICR mice makes it suitable for studies on non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders [1].

Atherosclerosis and Cancer Metastasis: VCAM-1 Targeted Intervention

Employ Bisacurone C in experiments requiring specific downregulation of VCAM-1 expression and inhibition of monocyte/cancer cell adhesion to activated endothelium. This mechanism is distinct from curcumin's primary targets (COX-2, iNOS) and is supported by direct evidence in HUVECs and functional adhesion assays [1].

Acute Inflammation Models Requiring NSAID-Comparable Efficacy

Select Bisacurone C for carrageenan-induced paw edema studies where a natural product with efficacy comparable to indomethacin is desired. The compound's multi-target engagement (IKKβ, COX-1) provides a mechanistic alternative to selective COX-2 inhibitors, and its favorable in silico ADME profile (high GI absorption, no CYP inhibition) supports oral administration [1].

Standardization and Quality Control: LC-MS/MS Reference Standard

Acquire high-purity Bisacurone C (≥98%) as an analytical reference standard for quantifying bisacurone content in turmeric-derived materials via HPLC-ESI-MS/MS. This is essential given the extreme content variability observed across commercial turmeric products (up to 9.48 g/100 g in some formulations) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisacurone C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.